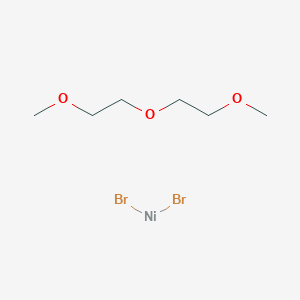
Dibromure de nickel de diglyme
Vue d'ensemble
Description
Diglyme nickel dibromide is a coordination compound featuring nickel(II), bromide, and a 2-methoxyethyl ether ligand. This water-soluble compound is utilized across various fields of scientific research, including biochemistry and chemistry .
Applications De Recherche Scientifique
Diglyme nickel dibromide finds extensive use in scientific research due to its catalytic properties. Some of its applications include:
Organic Synthesis: It is used as a catalyst in the synthesis of various organic compounds, including hindered diarylmethanols and benzylic alcohols.
Coordination Chemistry: The complex is studied for its ability to form stable complexes with Lewis bases, such as amines and carboxylates.
Material Science: It is used in the preparation of nickel-containing thin films and other advanced materials.
Biochemistry: The complex is utilized in studies involving metal-ligand interactions and their biological implications.
Mécanisme D'action
Target of Action
Diglyme nickel dibromide, also known as Nickel(II) bromide 2-methoxyethyl ether complex, is primarily used as a catalyst in various chemical reactions It is known to interact with various substrates in catalytic reactions .
Mode of Action
The compound facilitates various chemical reactions by acting as a catalyst. For instance, it aids in the addition of aryl halides to various aldehydes in the presence of zinc, resulting in the formation of hindered diarylmethanols and benzylic alcohols . It also assists in the reductive dicarbofunctionalization of unactivated alkenes using less reactive benzyl chlorides .
Biochemical Pathways
It plays a crucial role in the synthesis of complex organic compounds through its catalytic action . It is involved in the formation of benzene-fused cyclic compounds and benzylboron derivatives .
Result of Action
The primary result of diglyme nickel dibromide’s action is the facilitation of chemical reactions. It enables the synthesis of complex organic compounds, contributing to the advancement of chemical research and industrial applications .
Analyse Biochimique
Biochemical Properties
Nickel(II) bromide 2-methoxyethyl ether complex plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with a variety of enzymes, proteins, and other biomolecules, facilitating and enhancing specific biochemical processes. For instance, it can act as a catalyst in the synthesis of organic compounds, including hindered diarylmethanols and benzylic alcohols, by aiding the addition of aryl halides to aldehydes in the presence of zinc as a reducing agent . Additionally, it forms complexes with Lewis bases such as amines and carboxylates, which enhances its stability and solubility in water . These interactions are essential for its function in various biochemical pathways and reactions.
Cellular Effects
Nickel(II) bromide 2-methoxyethyl ether complex has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The complex can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, its catalytic properties can alter metabolic pathways by facilitating or inhibiting certain reactions, thereby impacting overall cellular metabolism . Furthermore, its interactions with biomolecules can lead to changes in gene expression, affecting the production of proteins and other essential cellular components.
Molecular Mechanism
The molecular mechanism of action of Nickel(II) bromide 2-methoxyethyl ether complex involves its ability to act as a Lewis acid, forming complexes with Lewis bases. This interaction enhances the stability and solubility of the complex, allowing it to participate in various biochemical reactions . At the molecular level, the complex can bind to specific biomolecules, either inhibiting or activating enzymes, and altering gene expression. For instance, it can facilitate the reductive dicarbofunctionalization of unactivated alkenes using benzyl chlorides, demonstrating its role in complex biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nickel(II) bromide 2-methoxyethyl ether complex can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. The complex is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, any degradation of the complex can impact its catalytic properties and interactions with biomolecules, potentially leading to changes in cellular behavior and function. Long-term studies in vitro and in vivo are essential to understand these temporal effects fully.
Dosage Effects in Animal Models
The effects of Nickel(II) bromide 2-methoxyethyl ether complex can vary with different dosages in animal models. At lower doses, the complex may exhibit beneficial catalytic properties, enhancing specific biochemical reactions without causing adverse effects. At higher doses, there may be toxic or adverse effects, including damage to organs and tissues
Metabolic Pathways
Nickel(II) bromide 2-methoxyethyl ether complex is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate specific biochemical reactions. Its role as a catalyst in the synthesis of organic compounds highlights its importance in metabolic processes . The complex can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. This can lead to changes in the production and utilization of essential metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Nickel(II) bromide 2-methoxyethyl ether complex is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The complex’s solubility in water, enhanced by its coordination with ether ligands, facilitates its transport within the cellular environment . Understanding these transport mechanisms is essential for elucidating its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of Nickel(II) bromide 2-methoxyethyl ether complex is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the complex to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization in the cytoplasm or nucleus can impact its role in gene expression and enzyme activity. Understanding these localization mechanisms is crucial for comprehending its overall effects on cellular processes.
Méthodes De Préparation
The synthesis of Diglyme nickel dibromide typically involves the reaction of nickel(II) bromide with 2-methoxyethyl ether under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization or other suitable methods .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and automated systems to ensure consistency and purity.
Analyse Des Réactions Chimiques
Diglyme nickel dibromide can undergo various chemical reactions, including:
Reductive Dicarbofunctionalization: This reaction involves the addition of two carbon-containing groups to an alkene, facilitated by the complex as a catalyst.
C-C Cross-Coupling Reactions: The complex acts as a catalyst in the formation of carbon-carbon bonds between different organic molecules.
N-Arylation Reactions:
Common reagents used in these reactions include aryl halides, aldehydes, and reducing agents like zinc. The major products formed from these reactions are hindered diarylmethanols, benzylic alcohols, benzene-fused cyclic compounds, and benzylboron derivatives .
Comparaison Avec Des Composés Similaires
Diglyme nickel dibromide can be compared with other nickel-based coordination compounds, such as:
Nickel(II) bromide ethylene glycol dimethyl ether complex: This compound is also used as a catalyst in organic synthesis and material science.
Nickel(II) chloride 2-methoxyethyl ether complex: Similar in structure, this compound is used in similar catalytic applications but may exhibit different reactivity and stability profiles.
The uniqueness of Diglyme nickel dibromide lies in its specific ligand environment, which imparts distinct solubility and catalytic properties, making it suitable for a wide range of applications in scientific research and industry .
Propriétés
IUPAC Name |
dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSIMIHTHWYRRA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC.[Ni](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2NiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465623 | |
| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312696-09-6 | |
| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1600051.png)
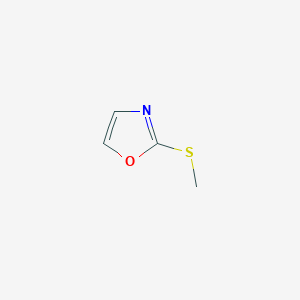
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)
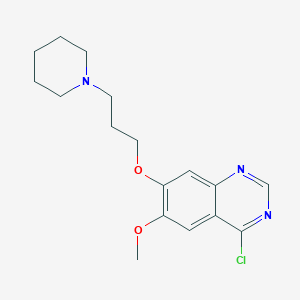


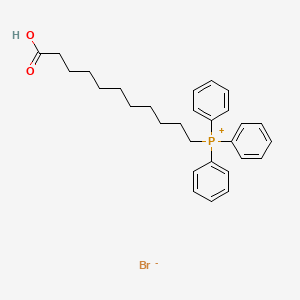

![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)

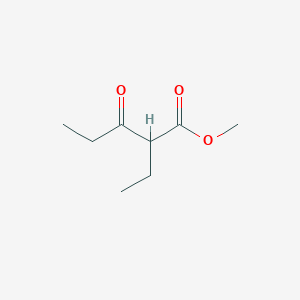
![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)
![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)
